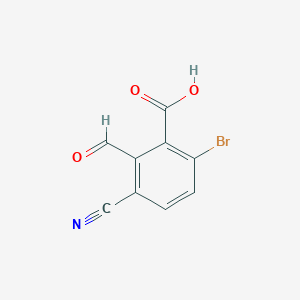

6-Bromo-3-cyano-2-formylbenzoic acid

Description

Properties

IUPAC Name |

6-bromo-3-cyano-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-7-2-1-5(3-11)6(4-12)8(7)9(13)14/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVCKFRMNUUEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-cyano-2-formylbenzoic acid typically involves the bromination of 3-cyano-2-formylbenzoic acid. One common method includes the bromination of isopropyl 2-bromo-5-cyanobenzoate followed by formylation . The reaction conditions often require low temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the generation of highly reactive intermediates under controlled conditions. This method enhances the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

| Property | 6-Bromo-3-cyano-2-formylbenzoic Acid | 2-Bromo-3-cyano-6-formylbenzoic Acid |

|---|---|---|

| Molecular Formula | C₉H₄BrNO₃ | C₉H₄BrNO₃ |

| Molecular Weight | 254.04 g/mol | 254.04 g/mol |

| Substituent Positions | Br (6), CN (3), CHO (2) | Br (2), CN (3), CHO (6) |

| Reported Melting Point | Not available | Not available |

| Synthetic Applications | Underexplored | Intermediate in heterocyclic synthesis |

The isomer’s utility as a synthetic intermediate for pyridine and quinoline derivatives highlights the importance of substituent positioning in directing reactivity .

Analogous Brominated Benzoic Acids

5-Bromo-2-cyanobenzoic Acid

This analog lacks the formyl group but shares bromine and cyano substituents. Its simpler structure (C₈H₄BrNO₂) exhibits higher crystallinity, with a reported melting point of 192–194°C, suggesting stronger intermolecular interactions due to reduced steric bulk. The absence of the formyl group limits its use in condensation reactions but enhances stability under acidic conditions .

4-Bromo-2-formylbenzoic Acid

With bromine at position 4 and a formyl group at position 2, this compound (C₈H₅BrO₃) demonstrates distinct reactivity. The para-bromine facilitates Suzuki-Miyaura coupling, while the formyl group participates in Schiff base formation. Its melting point (165–167°C ) and solubility in polar aprotic solvents (e.g., DMF) are well-documented, underscoring the impact of substituent symmetry on physicochemical properties .

Research Findings and Challenges

Electronic and Steric Effects

- Acidity: The carboxylic acid group’s pKa in this compound is theorized to be lower than that of its isomer due to the proximity of the electron-withdrawing formyl group (position 2), which stabilizes the deprotonated form.

- Dipole Moment : The asymmetric substituent arrangement likely results in a higher dipole moment compared to analogs with para-substituted bromine.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 6-bromo-3-cyano-2-formylbenzoic acid, and how do they address limitations of traditional approaches?

Answer:

The synthesis of bromo-formylbenzoic acids, including this compound, traditionally relies on isobenzofuran-1(3H)-ones (phthalides) as precursors. However, this method is constrained by the limited availability of phthalides and reliance on toxic solvents like 1,2-dichloroethane or CCl₄ . A scalable alternative involves flow photochemical bromination of readily available toluenes, followed by hydrolysis. This approach minimizes hazardous solvent use and improves reaction control via precise temperature and residence time adjustments . For example, flow conditions enable regioselective bromination at the ortho position relative to the formyl group, critical for achieving the desired substitution pattern.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the positions of bromo, cyano, and formyl groups. The formyl proton typically appears as a singlet near δ 10.0 ppm, while the aromatic protons show splitting patterns dependent on substituent positions .

- IR Spectroscopy : Key peaks include C≡N stretching (~2240 cm⁻¹) and C=O stretching (~1700 cm⁻¹ for the formyl group, ~1680 cm⁻¹ for the carboxylic acid) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of CO₂ from the carboxylic acid group is common .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for polar impurities introduced during hydrolysis steps .

Advanced: How can researchers optimize regioselectivity during bromination to avoid undesired byproducts in the synthesis of this compound?

Answer:

Regioselectivity challenges arise due to competing bromination at para or meta positions relative to electron-withdrawing groups (e.g., cyano or formyl). To mitigate this:

- Flow Chemistry : Enables rapid mixing and controlled reaction times, favoring kinetically controlled ortho-bromination over thermodynamically stable isomers .

- Directing Groups : The cyano group acts as a weak meta-director, while the formyl group directs bromination to the ortho position. Computational modeling (DFT) can predict substituent effects, though experimental validation via X-ray crystallography or NOE NMR is critical .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

Advanced: How should researchers resolve contradictions between spectroscopic data and expected structural assignments for this compound?

Answer:

Contradictions often arise from:

- Overlapping Peaks in NMR : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments. For example, NOESY can confirm spatial proximity between the formyl proton and adjacent substituents .

- Mass Spec Fragmentation Anomalies : Compare experimental fragments with in silico predictions (e.g., using software like ACD/MS Fragmenter). For instance, unexpected loss of HBr (79.9 Da) may indicate impurities or degradation .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly when NMR data is ambiguous .

Basic: What are the primary applications of this compound in heterocyclic synthesis?

Answer:

This compound serves as a versatile building block for:

- Isoindolinones : Formed via cyclization with primary amines under acidic conditions.

- Tetramethylrhodamines : The formyl group undergoes condensation with dimethylaniline derivatives, followed by oxidation .

- Phthalazin-1(2H)-ones : Reacts with hydrazines to form the heterocyclic core, with the bromo substituent enabling further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: What strategies improve the reproducibility of hydrolysis steps in the synthesis of this compound?

Answer:

Hydrolysis of intermediates (e.g., bromo-methylbenzoates) to carboxylic acids is prone to variability. Key strategies include:

- pH Control : Maintain reaction pH > 10 using NaOH/KOH to ensure complete deprotonation of the carboxylic acid product.

- Catalyst Screening : Transition-metal catalysts (e.g., CuBr₂) accelerate hydrolysis rates while minimizing side reactions .

- Workup Protocols : Extract the product into a polar solvent (e.g., ethyl acetate) and wash with dilute HCl to remove unreacted starting materials .

Advanced: How can researchers validate the purity of this compound for use in sensitive reactions?

Answer:

- Combined Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.